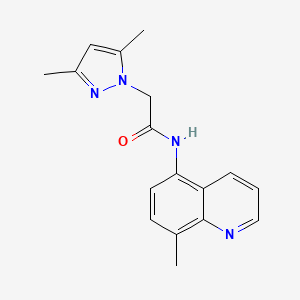
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound has gained much attention due to its potential therapeutic applications in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting tumor growth and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the inhibition of various signaling pathways such as PI3K/Akt, NF-κB, and MAPK. These pathways are involved in various cellular processes such as cell proliferation, apoptosis, inflammation, and oxidative stress. By inhibiting these pathways, this compound can modulate various cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide has shown various biochemical and physiological effects in preclinical studies. It has shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis in cancer cells. It has also shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has shown to reduce oxidative stress and inflammation in the brain, thereby showing neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide in lab experiments include its high potency, selectivity, and specificity. This compound has shown to exert its therapeutic effects at low concentrations, thereby reducing the risk of toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
The future directions of research on 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide include its clinical development as a potential therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine its safety, efficacy, and pharmacokinetics in humans. In addition, the development of analogs and derivatives of this compound can lead to the discovery of more potent and selective therapeutic agents.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide involves the reaction of 3,5-dimethylpyrazole, 8-methylquinoline-5-carbaldehyde, and acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-6-7-15(14-5-4-8-18-17(11)14)19-16(22)10-21-13(3)9-12(2)20-21/h4-9H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKOBGGVFTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)CN3C(=CC(=N3)C)C)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(8-methylquinolin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
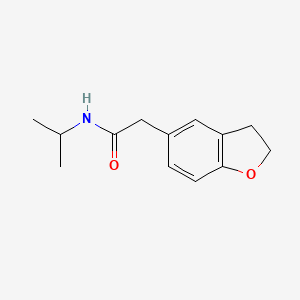

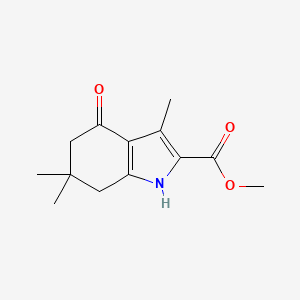
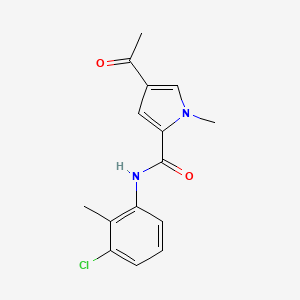
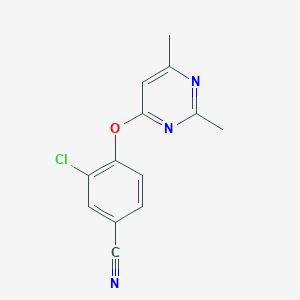
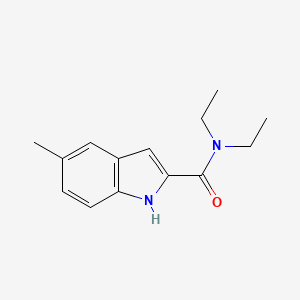
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

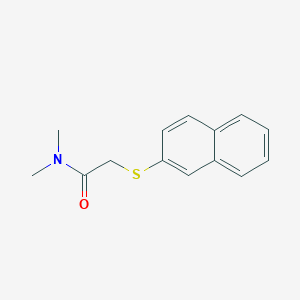

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)
